molecular formula C14H12Cl2FN3O2S B13883315 2,5-Dichloro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine

2,5-Dichloro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine

Cat. No.: B13883315
M. Wt: 376.2 g/mol
InChI Key: GUQUQLNNWLLUOU-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichloropyrimidine with 4-fluoro-2-pyrrolidin-1-ylsulfonylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dichloro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Utilized in the design of chemical probes to study biological pathways and mechanisms.

    Industrial Applications: Employed in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and has potential therapeutic applications in oncology .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: A related compound with similar structural features but different functional groups.

    2,4-Diamino-5-fluoropyrimidine: Known for its potential as a protein kinase inhibitor.

    2,4-Bisanilinopyrimidine: Investigated for its role as an aurora kinase inhibitor.

Uniqueness

2,5-Dichloro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for the development of novel therapeutic agents and chemical probes .

Properties

Molecular Formula

C14H12Cl2FN3O2S

Molecular Weight

376.2 g/mol

IUPAC Name

2,5-dichloro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine

InChI

InChI=1S/C14H12Cl2FN3O2S/c15-11-8-18-14(16)19-13(11)10-4-3-9(17)7-12(10)23(21,22)20-5-1-2-6-20/h3-4,7-8H,1-2,5-6H2

InChI Key

GUQUQLNNWLLUOU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)C3=NC(=NC=C3Cl)Cl

Origin of Product

United States

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